molecular formula C9H8O4 B188476 4-Hydroxy-5-methoxyisophthalaldehyde CAS No. 2931-90-0

4-Hydroxy-5-methoxyisophthalaldehyde

Cat. No. B188476
Key on ui cas rn: 2931-90-0
M. Wt: 180.16 g/mol
InChI Key: YVNRFQCFZVYDRO-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

To a suspension containing 1.8 g of 4-hydroxy-5-methoxyisophtalaldehyde in 20 ml of dichloromethane was added 35 ml of 1 molar PBr3 in dichloromethane. The mixture was allowed to stand over night at room temperature and poured the to ice-water. Dichloromethane was evaporated in vacuo. After cooling the product was filtered and washed with water. Yield 0.94 g (57%), m.p. 192°-195° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([O:10]C)=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH:12]=[O:13].P(Br)(Br)Br>ClCCl>[OH:1][C:2]1[C:9]([OH:10])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1OC)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand over night at room temperature
CUSTOM
Type
CUSTOM
Details
Dichloromethane was evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the product
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=O)C=C1O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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